Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like nitrous acid.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the triazole-oxadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the ester group can produce various amides or other esters.
Scientific Research Applications
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-((1-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate
- Ethyl 1-((1-(4-hydroxy-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate is unique due to the presence of the amino group on the oxadiazole ring, which can participate in hydrogen bonding and other interactions, enhancing its potential as a pharmacophore.
Properties
IUPAC Name |
ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-2-22-13(21)9-3-5-19(6-4-9)8-10-7-15-18-20(10)12-11(14)16-23-17-12/h7,9H,2-6,8H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCXEUXUSAGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=NN2C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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